molecular formula C18H22N4O5S2 B2977586 Ethyl 4-(4-methyl-2-(phenylsulfonamido)thiazole-5-carbonyl)piperazine-1-carboxylate CAS No. 941967-02-8

Ethyl 4-(4-methyl-2-(phenylsulfonamido)thiazole-5-carbonyl)piperazine-1-carboxylate

Cat. No. B2977586
CAS RN: 941967-02-8
M. Wt: 438.52
InChI Key: QLJBHJWZKLULJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as 1H NMR, 13C NMR, and Mass Spectra .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a series of novel triazole-pyrimidine-based compounds were synthesized and their neuroprotective and anti-neuroinflammatory activity was evaluated .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the compound “Ethyl 4-methyl-2-(4-methyl-2-(phenylsulfonamido)pentanamido)thiazole-5-carboxylate” was reported to be a white solid with a melting point of 241–242 °C .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Ethyl 4-(4-methyl-2-(phenylsulfonamido)thiazole-5-carbonyl)piperazine-1-carboxylate and related compounds have been explored for their antimicrobial and antifungal properties. For instance, compounds synthesized with similar structures have demonstrated moderate to significant antibacterial and antifungal activity against various microorganisms. These include hybrids containing penicillanic or cephalosporanic acid moieties, showing good-moderate antimicrobial activity against test microorganisms, and other novel derivatives with significant antibacterial and antifungal activities (Başoğlu et al., 2013), (Sharma et al., 2014), (Abbavaram & Reddyvari, 2013).

Anticancer Potential

Some derivatives of this compound have been evaluated as potential anticancer agents. Specifically, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and tested, showing strong anticancer activities relative to reference compounds (Rehman et al., 2018). Another study synthesized novel thiazoles and [1,3,4]thiadiazoles incorporating a sulfonamide group, revealing antimicrobial, anticancer, and DHFR inhibition potency, thereby indicating potential as cancer therapeutics (Riyadh et al., 2018).

Tuberculosis Treatment

In the context of treating tuberculosis, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed through molecular hybridization, demonstrated activity against Mycobacterium tuberculosis, presenting them as promising compounds in tuberculosis treatment (Jeankumar et al., 2013).

Drug Metabolism Studies

The compound has also been used in drug metabolism studies. One example is the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using microbial-based biocatalytic systems, showcasing the compound's role in drug metabolism research (Zmijewski et al., 2006).

Multi-Functional Drug Development

Additionally, the compound's derivatives have been investigated for their potential in multifunctional drug development, especially in CNS disorders. For example, N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been identified for their selective 5-HT7 receptor antagonism and multimodal 5-HT/dopamine receptor ligand properties, indicating their utility in treating complex CNS disorders (Canale et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name

ethyl 4-[2-(benzenesulfonamido)-4-methyl-1,3-thiazole-5-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S2/c1-3-27-18(24)22-11-9-21(10-12-22)16(23)15-13(2)19-17(28-15)20-29(25,26)14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJBHJWZKLULJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(N=C(S2)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-methyl-2-(phenylsulfonamido)thiazole-5-carbonyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.